Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid
Brand Name: Vulcanchem
CAS No.: 500770-84-3
VCID: VC3731545
InChI: InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Molecular Formula: C14H18N2O6
Molecular Weight: 310.3 g/mol

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid

CAS No.: 500770-84-3

Cat. No.: VC3731545

Molecular Formula: C14H18N2O6

Molecular Weight: 310.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid - 500770-84-3

Specification

CAS No. 500770-84-3
Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
IUPAC Name (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(8-12(17)18)9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
Standard InChI Key VSSDZTCJXHBUGF-NSHDSACASA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid belongs to the family of N-protected β-amino acids. Its structure consists of a 3-nitrophenyl group attached to the chiral carbon atom at the beta position, which also bears the Boc-protected amino group. The carboxylic acid functionality provides versatile reactivity for further transformations in synthetic sequences.

Chemical Identity and Properties

The compound features the following key characteristics:

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₆
Molecular Weight310.302 g/mol
CAS NumberSimilar to 501015-24-3 (R-enantiomer)
IUPAC Name(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid
Optical RotationSpecific to S-enantiomer (opposite sign to R-form)
Physical StateSolid at room temperature

The compound's three-dimensional structure is critically important due to its stereochemistry, with the (S)-configuration at the beta carbon position determining its biological activity and synthetic utility .

Structural Features

The key structural elements include:

  • A 3-nitrophenyl ring providing aromatic character and electron-withdrawing properties

  • A chiral center at the beta carbon with (S)-stereochemistry

  • A Boc-protected amino group that serves as a masked primary amine

  • A carboxylic acid functional group that enables various coupling reactions

These features make the compound particularly valuable for applications requiring stereochemical control, such as peptide synthesis and pharmaceutical development .

Synthesis Methods

The synthesis of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid can be approached through several routes, with two predominant methods evidenced in current literature.

Synthesis from 3-Nitrophenyl Derivatives

One approach involves the synthesis of the core (S)-3-amino-3-(3-nitro-phenyl)-propionic acid structure followed by Boc protection. The synthesis of the core structure involves a multi-step reaction sequence:

  • Reaction with titanium(IV) tetraethanolate in tetrahydrofuran at 70°C

  • Reduction with zinc in tetrahydrofuran (40-50°C, 1 hour) under inert atmosphere and darkness

  • Hydrolysis with lithium hydroxide in tetrahydrofuran/water (5-20°C, 1 hour)

  • Acidification with hydrogen chloride in ethyl acetate (5-20°C, 2 hours)

Following this, the amino group can be protected with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to yield the desired Boc-protected product.

Catalytic Asymmetric Synthesis

Recent advances in chemical methodology have enabled more efficient approaches to N-Boc-protected amino acids, including:

A two-step protocol where carboxylic acid precursors are coupled with tert-butyl aminocarbonate (BocNHOH) to generate azanyl ester intermediates, followed by iron-catalyzed 1,3-nitrogen migration. This approach allows for:

  • Catalytic asymmetric synthesis of α-monosubstituted amino acids

  • Enantioconvergent synthesis of α,α-disubstituted amino acids from racemic starting materials

  • Efficient preparation of α-deuterated amino acids

This methodology can be adapted for β-amino acid derivatives like our target compound, potentially offering advantages in stereocontrol and efficiency.

Physical and Chemical Properties

The physical and chemical properties of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid are essential to understand for proper handling and application in research settings.

Physical Properties

Based on analysis of related compounds, the following properties can be inferred:

PropertyEstimated ValueNotes
Density~1.3 g/cm³Based on related compounds
Melting PointAbove 150°CTypical for Boc-protected amino acids
Boiling Point~484°C (estimated)At standard pressure
SolubilitySoluble in DMF, DMSO, THF; partially soluble in alcohols; poor solubility in waterCharacteristic of similar Boc-protected amino acids
Flash Point~246°CBased on similar structures
AppearanceOff-white to pale yellow solidTypical for this class of compounds

Chemical Reactivity

The compound exhibits several important reactivity patterns:

  • The Boc protecting group is stable under basic conditions but can be cleaved under acidic conditions (typically TFA or HCl)

  • The carboxylic acid group can undergo esterification, amidation, and other typical carboxyl transformations

  • The nitro group can be reduced to an amine, offering a handle for further functionalization

  • The chiral center may undergo racemization under harsh basic conditions, requiring careful handling during reactions

This reactivity profile makes the compound versatile in various synthetic applications, particularly in peptide chemistry and pharmaceutical development.

Applications in Research and Industry

Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid has gained significant importance in several research areas due to its unique structure and properties.

Peptide Synthesis

The compound serves as a valuable building block in peptide synthesis, particularly in creating modified peptides with enhanced properties:

  • It can be incorporated into peptide sequences to introduce conformational constraints

  • The nitrophenyl group provides a site for further modification post-peptide synthesis

  • Its β-amino acid structure contributes to increased proteolytic stability when incorporated into peptides

These characteristics make it particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles.

Pharmaceutical Research

In pharmaceutical development, this compound finds application in:

  • Serving as a chiral building block for drug candidates

  • Providing structural motifs that can enhance binding to biological targets

  • Contributing to the development of enzyme inhibitors, particularly for proteases

  • Enabling structure-activity relationship studies through systematic modification

The stereochemical purity of the compound is crucial for these applications, as the biological activity is often closely tied to the specific three-dimensional arrangement of atoms.

Bioconjugation Chemistry

The compound's bifunctional nature makes it useful in bioconjugation applications:

  • The carboxylic acid group can form amide bonds with biomolecules containing amine functionalities

  • The Boc-protected amine, once deprotected, can react with activated carboxylic acids or other electrophiles

  • The nitrophenyl group provides a spectroscopic handle for monitoring conjugation reactions

These properties make it a valuable linker in bioconjugation strategies for developing targeted drug delivery systems and diagnostic tools.

Spectroscopic and Analytical Characteristics

Proper identification and characterization of Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid rely on several analytical techniques.

Spectroscopic Properties

The compound exhibits characteristic spectroscopic features:

NMR Spectroscopy:

  • ¹H NMR shows distinctive signals for the aromatic protons (7.5-8.5 ppm), amide NH (5.0-5.5 ppm), alpha-CH (4.5-5.0 ppm), and tert-butyl protons (1.4-1.5 ppm)

  • ¹³C NMR displays characteristic signals for carbonyl carbons (~172 ppm for acid, ~155 ppm for carbamate), aromatic carbons (120-150 ppm), and tert-butyl carbons (~28 ppm and ~80 ppm)

IR Spectroscopy:

  • Strong absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹ for acid, ~1680 cm⁻¹ for carbamate), and NO₂ stretching (~1520 and ~1350 cm⁻¹)

Mass Spectrometry:

  • Characteristic molecular ion peak at m/z 310, with fragmentation patterns showing loss of the Boc group (m/z 210) and further fragmentation of the amino acid backbone

Chromatographic Analysis

For purity assessment and enantiomeric analysis, the following techniques are commonly employed:

  • HPLC analysis using chiral stationary phases for determination of enantiomeric excess

  • TLC using various solvent systems (e.g., ethyl acetate/hexanes or methanol/dichloromethane mixtures)

  • GC-MS analysis (often as a derivative) for identification purposes

Comparison with Structural Analogs

Understanding the relationship between Boc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acid and its structural analogs provides insights into its unique properties and applications.

Comparison with R-Enantiomer

The (R)-enantiomer differs from the (S)-enantiomer in several important aspects:

PropertyBoc-(S)-3-amino-3-(3-nitro-phenyl)-propanoic acidBoc-(R)-3-amino-3-(3-nitro-phenyl)-propanoic acid
Optical RotationSpecific to S-configurationOpposite sign to S-enantiomer
Biological ActivitySpecific activity profileDifferent activity profile
Crystalline StructureCharacteristic packingDifferent packing arrangement
ApplicationsSpecific to S-stereochemistrySpecific to R-stereochemistry

These differences highlight the importance of stereochemical purity in applications of these compounds .

Comparison with Trifluoromethyl Analog

The trifluoromethyl analog, Boc-(S)-3-amino-3-(3-trifluoromethyl-phenyl)-propanoic acid, differs primarily in the substituent on the phenyl ring:

PropertyNitro DerivativeTrifluoromethyl Derivative
Electron-Withdrawing EffectStrong, through resonance and inductionStrong, primarily through induction
Molecular Weight310.302 g/mol333.30 g/mol
LipophilicityModerateHigher
Chemical ReactivityNitro group can be reducedCF₃ group is relatively inert
ApplicationsMore hydrophilic propertiesMore lipophilic properties

The different electronic and steric properties of these groups lead to distinct applications in pharmaceutical research and medicinal chemistry .

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